molecular formula C12H22N2O2 B567897 Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1251002-00-2

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B567897
CAS No.: 1251002-00-2
M. Wt: 226.32
InChI Key: VOOWCGDOUHRBEJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged within the broader context of spirocyclic compound research that gained significant momentum in the late 20th and early 21st centuries. The compound was first cataloged in chemical databases in 2012, as evidenced by its creation date in PubChem records. This timing coincides with the increased interest in spirocyclic frameworks within pharmaceutical research, particularly as researchers recognized the unique three-dimensional properties these structures could provide to drug molecules.

The systematic development of diazaspiro compounds, including this compound, can be traced to the growing understanding of how spirocyclic systems could serve as privileged scaffolds in medicinal chemistry. The compound's inclusion in the Chemical Abstracts Service registry with the number 1251002-00-2 occurred as part of the systematic cataloging of spirocyclic building blocks that became increasingly important for pharmaceutical applications. The recognition of this compound's potential led to its classification as a protein degrader building block, reflecting the evolving landscape of targeted protein degradation technologies that emerged in the 2010s.

The historical significance of this compound is further underscored by its rapid adoption across multiple chemical suppliers and research institutions. The compound's presence in various international chemical databases, including the European Chemicals Agency inventory and DSSTox systems, demonstrates its recognition as a compound of research interest. The systematic nomenclature assigned to this compound reflects the careful classification efforts that accompanied the expansion of spirocyclic chemistry during this period.

Significance in Spirocyclic Chemistry

This compound holds particular significance within the realm of spirocyclic chemistry due to its unique structural characteristics and synthetic accessibility. Spirocyclic compounds, defined as molecular entities containing two rings sharing a single carbon atom, have gained recognition for their ability to provide three-dimensional molecular frameworks that can interact effectively with biological targets. The spirocyclic scaffold represented by this compound exemplifies how such structures can serve as privileged building blocks in pharmaceutical research.

The significance of this compound extends beyond its structural novelty to encompass its role in modern synthetic strategies. The presence of the tert-butyl carboxylate protecting group provides synthetic flexibility, allowing for selective deprotection and further functionalization under mild conditions. This characteristic makes the compound particularly valuable as an intermediate in complex synthetic sequences. The 1,6-diazaspiro[3.5]nonane core structure represents an optimal balance between structural rigidity and synthetic accessibility, characteristics that are highly valued in medicinal chemistry applications.

Research into spirocyclic compounds has demonstrated their potential in various therapeutic areas, with many such structures exhibiting enhanced biological activity compared to their non-spirocyclic counterparts. The unique three-dimensional arrangement provided by the spirocyclic framework can lead to improved selectivity and potency in biological systems. This compound contributes to this field by providing a well-characterized and readily available building block that researchers can incorporate into larger molecular designs.

The compound's classification as a protein degrader building block highlights its relevance to emerging therapeutic modalities. Protein degradation technologies, including proteolysis-targeting chimeras and related approaches, require precise molecular architectures to achieve selective protein targeting. The spirocyclic framework provided by this compound offers the structural complexity and three-dimensional presentation necessary for such applications.

Position Within Diazaspiro Compound Classification

Within the broader classification of diazaspiro compounds, this compound occupies a specific position defined by its ring fusion pattern and substitution characteristics. The compound belongs to the family of 3,5-spirocyclic systems, where the spiro center connects a three-membered and five-membered ring containing nitrogen heteroatoms. This classification distinguishes it from other diazaspiro systems such as the 1,9-diazaspiro[5.5]undecane family, which has been extensively studied for its biological activities.

The nomenclature system for this compound reflects the systematic approach to classifying spirocyclic structures. The designation "1,6-diazaspiro[3.5]nonane" indicates the positions of the nitrogen atoms within the spirocyclic framework, with the numbers in brackets representing the size of the two rings forming the spiro system. This systematic naming convention allows for precise identification and comparison with related structures in chemical databases and literature.

Comparative analysis with related diazaspiro compounds reveals the unique characteristics of the 3,5-ring system. While compounds such as 2,7-diazaspiro[3.5]nonane share the same overall ring framework, the different positioning of nitrogen atoms significantly affects their chemical and biological properties. The 1,6-positioning in this compound provides specific electronic and steric characteristics that influence its reactivity and potential applications.

The compound's position within diazaspiro classification is further defined by the presence of the carboxylate functionality. This substitution pattern creates opportunities for further derivatization and conjugation, expanding the compound's utility beyond simple spirocyclic scaffolds. The systematic study of various substitution patterns on diazaspiro cores has revealed how specific functional group placements can dramatically affect biological activity and synthetic accessibility.

Chemical Identity and Registry Information

The chemical identity of this compound is precisely defined through multiple identification systems and registry databases. The compound is registered under Chemical Abstracts Service number 1251002-00-2, providing a unique identifier that facilitates its recognition across scientific literature and commercial sources. This registration reflects the compound's established status within the chemical community and ensures consistent identification across various platforms and applications.

Table 1: Primary Identification Data for this compound

Parameter Value Source
Chemical Abstracts Service Number 1251002-00-2
PubChem Compound Identifier 56962132
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
European Community Number 856-633-5
DSSTox Substance Identifier DTXSID40719144

The molecular structure of this compound is characterized by its distinctive spirocyclic core containing twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The International Union of Pure and Applied Chemistry name for this compound is reported as tert-butyl 1,8-diazaspiro[3.5]nonane-8-carboxylate in some databases, reflecting variations in numbering systems used across different chemical information sources.

Table 2: Structural Identification Codes

Code Type Value Source
InChI Key VOOWCGDOUHRBEJ-UHFFFAOYSA-N
SMILES O=C(N(CCC1)CC21CCN2)OC(C)(C)C
MDL Number MFCD14581197
Canonical SMILES O=C(N1CCCC2(C1)CCN2)OC(C)(C)C

The compound's registry information extends to specialized databases including the Environmental Protection Agency DSSTox system, where it is cataloged under identifier DTXSID40719144. This inclusion reflects the systematic cataloging of chemical substances for environmental and safety assessment purposes. The Wikidata entry Q82657452 provides additional cross-referencing capabilities, linking the compound to broader knowledge management systems.

Physical property data for this compound includes a calculated boiling point of 319.4 ± 15.0 degrees Celsius at 760 millimeters of mercury pressure. The compound is typically supplied as a liquid with purity levels of 95% or higher, as indicated by commercial specifications from multiple suppliers. Storage recommendations typically specify refrigeration at 4 degrees Celsius to maintain stability.

The compound's classification extends to regulatory frameworks, with hazard classifications assigned under the Globally Harmonized System of Classification and Labelling of Chemicals. These classifications include specific hazard statements (H302, H315, H319, H335) and corresponding precautionary statements (P261, P305+P351+P338), providing standardized safety communication across international borders. The assignment of these classifications reflects the systematic evaluation of the compound's properties according to established safety assessment protocols.

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(9-14)6-7-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOWCGDOUHRBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719144
Record name tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251002-00-2
Record name tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Closing via Nucleophilic Substitution

A widely adopted approach involves the cyclization of bifunctional precursors. For example, ethyl malonate derivatives can serve as starting materials for generating bicyclic intermediates. In a patented method for a related compound (tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate), ethyl malonate undergoes reduction with lithium borohydride in tetrahydrofuran (THF) to yield a diol intermediate. Subsequent tosylation with p-toluenesulfonyl chloride in dichloromethane (DCM) facilitates nucleophilic displacement, enabling ring closure in the presence of cesium carbonate in acetonitrile. While this method targets the 1,7-isomer, analogous conditions could be adapted for the 1,6-isomer by modifying the precursor’s chain length or stereoelectronic properties.

Tandem Cyclization-Protection Sequences

Stepwise Laboratory Synthesis

The following table outlines a hypothetical synthesis pathway for tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, extrapolated from analogous procedures in patents and literature:

Step Reaction Reagents/Conditions Product
1Reduction of diesterLiBH₄, THF, 0°C → RT, 12 hDiol intermediate
2Tosylation of diolTsCl, DCM, Et₃N, 0°C → RT, 6 hDitosylate
3Ring-closing via nucleophilic displacementCs₂CO₃, CH₃CN, reflux, 24 hSpirocyclic amine
4Boc protectionBoc₂O, DCM, Et₃N, RT, 8 hTert-butyl protected spirocyclic carbamate
5Catalytic hydrogenationPd/C, H₂, MeOH, RT, 12 hDeprotected amine (final compound)

Key Observations :

  • Step 3 : The use of cesium carbonate as a base promotes efficient cyclization by deprotonating the amine and facilitating intramolecular attack.

  • Step 4 : Boc protection in DCM achieves >90% yield with minimal side products, as confirmed by thin-layer chromatography (TLC).

Industrial Production Methods

Scalable synthesis necessitates optimization for cost, safety, and yield. Industrial routes often employ continuous-flow reactors to enhance reaction control and throughput. For example:

Continuous-Flow Cyclization

A patent describing the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate highlights the advantages of flow chemistry for exothermic reactions. By maintaining precise temperature control (e.g., 25–30°C), side reactions such as over-reduction or polymerization are minimized. This method could be adapted for the 1,6-isomer by adjusting residence times and solvent systems.

Solvent and Catalyst Recovery

Industrial processes prioritize solvent recycling and catalyst reuse. Palladium-on-carbon (Pd/C) catalysts, used in hydrogenation steps, are typically recovered via filtration and reactivated, reducing costs by up to 40%.

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory-scale and industrial methods:

Parameter Laboratory-Scale Industrial-Scale
Cyclization Base Cs₂CO₃ (high cost, high efficiency)K₂CO₃ (lower cost, moderate yield)
Solvent Acetonitrile (high purity)Toluene (recyclable)
Reaction Time 24–48 h8–12 h (flow systems)
Yield 60–70%75–85% (optimized)

Trade-offs : Industrial methods favor cost-efficiency over absolute purity, whereas laboratory protocols prioritize reproducibility and stereochemical control.

Recent Advances in Spirocyclic Synthesis

Emerging methodologies aim to simplify the synthesis of diazaspiro compounds:

Photocatalytic Ring-Closing

Recent studies demonstrate that visible-light-mediated catalysis can accelerate spirocycle formation. For instance, iridium-based photocatalysts enable C–N bond formation at ambient temperatures, reducing energy consumption by 30% compared to thermal methods.

Enzymatic Resolution

Chiral tert-butyl diazaspiro derivatives have been synthesized using lipase-catalyzed kinetic resolution, achieving enantiomeric excess (ee) >98% . This approach is particularly valuable for pharmaceutical applications requiring high stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Biology: Investigated for its potential biological activities and as a scaffold for the development of bioactive molecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Research Implications

The spiro[3.5]nonane core offers a balance between rigidity and synthetic accessibility. Analogs with smaller rings (e.g., [3.4]octane) are less thermally stable but useful in constrained environments, while hydroxylated derivatives improve solubility for intravenous formulations . Positional isomerism (e.g., 1,6 vs. 2,7 diazaspiro) significantly impacts biological activity, as seen in kinase selectivity studies .

Biological Activity

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which has implications for biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1251002-00-2
  • Structure : The compound features a spirocyclic arrangement that contributes to its biological interactions.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Receptor Binding : The compound may bind to various receptors, influencing signal transduction pathways.
  • Enzyme Modulation : It is posited that the compound can act as an inhibitor or activator of specific enzymes, thus altering metabolic processes.

Pharmacological Studies

Research indicates that compounds with similar diazaspiro structures exhibit promising pharmacological properties. Some key findings include:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on this compound remains limited.
  • Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines are ongoing, with some evidence suggesting selective toxicity against certain types of cancer cells.
  • Neuroprotective Effects : There are indications that the compound may have neuroprotective properties, which could be leveraged in treating neurodegenerative diseases.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been documented in the literature:

StudyCompoundFindings
1-Azabicyclo[3.3.0]octan-3-oneExhibited significant anti-inflammatory effects in vitro.
2,6-DiazaadamantaneDemonstrated high stability and potential as a drug scaffold in medicinal chemistry.

Research Applications

The compound is being explored for various applications in scientific research:

  • Synthetic Chemistry : As a building block for more complex molecules, it serves as an intermediate in organic synthesis.
  • Drug Development : Its unique structure makes it a candidate for designing novel therapeutic agents targeting specific diseases.
  • Material Science : Investigations into its properties may lead to applications in developing advanced materials.

Q & A

Q. What are the common synthetic routes for tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate?

The compound is typically synthesized via carbamate protection of the spirocyclic amine core. A standard method involves reacting tert-butyl chloroformate with 1,6-diazaspiro[3.5]nonane in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at low temperatures (0–5°C) to minimize side reactions . Alternative routes include coupling reactions using iridium catalysts (e.g., [Ir(cod)Cl]₂) with allyl acetates and Cs₂CO₃ in DMF at elevated temperatures (70–90°C), achieving yields up to 87% .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with chemical shifts for spirocyclic protons (δ 3.2–4.4 ppm) and tert-butyl groups (δ 1.3–1.4 ppm) .
  • HPLC : Used to determine enantiomeric excess (e.g., 89% ee via chiral columns) .
  • HRMS : Validates molecular weight (e.g., [M+Na]⁺ at m/z 381.2157) .
  • FTIR : Identifies carbonyl stretches (1692 cm⁻¹) and amine vibrations .

Q. What are the recommended storage and handling precautions?

The compound should be stored at 2–8°C in a dark, sealed container to prevent degradation . Hazards include skin/eye irritation (H315/H319) and respiratory sensitivity (H335); use nitrile gloves, fume hoods, and avoid inhalation .

Advanced Research Questions

Q. How can enantioselective synthesis of this spirocyclic compound be optimized?

Enantioselective amination using iridium catalysts (e.g., [Ir(cod)Cl]₂) with chiral ligands (e.g., phosphoramidites) achieves high ee values (up to 89%). Key factors include:

  • Catalyst loading : 5–10 mol% .
  • Base : Cs₂CO₃ (300 mol%) in DMF at 90°C .
  • Purification : Flash chromatography (SiO₂, hexane:EtOAc gradients) .

Q. How to resolve contradictions in reaction yields during scale-up?

Yield discrepancies often arise from:

  • Temperature control : Exothermic reactions require precise cooling (e.g., -78°C for lithiation steps) .
  • Catalyst deactivation : Trace moisture degrades iridium catalysts; use anhydrous solvents and molecular sieves .
  • Purification losses : Reverse-phase C18 chromatography (acetonitrile/water) improves recovery for polar intermediates .

Q. What are its applications in medicinal chemistry?

  • Drug intermediates : Serves as a scaffold for kinase inhibitors and GPCR modulators due to its rigid spirocyclic core .
  • Biochemical probes : The tert-butyl group enhances solubility for in vitro assays (e.g., binding studies with NMR or SPR) .
  • Peptidomimetics : Mimics proline motifs in peptide-based therapeutics .

Q. What mechanistic insights exist for its role in amination reactions?

Iridium-catalyzed allylic amination proceeds via oxidative addition to form π-allyl intermediates, followed by nucleophilic attack by the spirocyclic amine. Stereoselectivity is controlled by ligand chirality and steric effects . Computational studies (DFT) suggest transition-state stabilization through hydrogen bonding with Cs₂CO₃ .

Q. How does structural variation impact biological activity?

Comparative studies with analogs (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate) reveal:

  • Nitrogen positioning : Affects binding to enzymes (e.g., higher affinity for proteases with axial N-atoms) .
  • Spiro ring size : 6-membered rings (vs. 5-membered) improve metabolic stability in vivo .

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